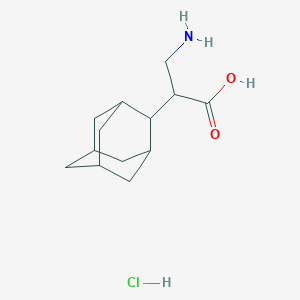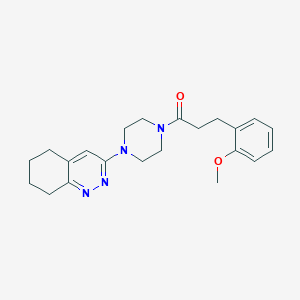![molecular formula C20H16F3NO3 B2426813 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide CAS No. 2097891-14-8](/img/structure/B2426813.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide” is a complex organic compound . It is a novel aromatic diamine containing imidazole, furan, and benzamide units in the side chain .
Synthesis Analysis
This compound was synthesized via direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound . A series of novel polyimides (PI)s with aromatic heterocyclic structure were synthesized by a conventional two-step polymerization process from the reaction of aromatic diamine monomer with tetracarboxylic dianhydrides .Molecular Structure Analysis
The molecular structure of this compound was characterized using Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), X-ray diffraction (XRD), and elemental and thermogravimetric analysis techniques .Physical And Chemical Properties Analysis
The resulting polyimides exhibited good thermal stability and small mass loss before a temperature of 400 °C in nitrogen . They showed high solubility in polar organic solvents, such as NMP, DMAc, DMSO, and DMF at room temperature . XRD studies exhibited that the obtained polymers exhibit amorphous morphology .Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
Research into N-acylated furazan-3-amine derivatives, including compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide, has shown significant activity against different strains of Plasmodium falciparum. The nature of the acyl moiety, particularly benzamides, strongly influences the antiplasmodial activity. One specific derivative demonstrated high activity against a chloroquine-sensitive strain and an even higher activity against a multiresistant strain, highlighting the potential of these compounds in malaria treatment (Hermann et al., 2021).
Structural and Spectral Analyses
The structural properties of compounds closely related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide have been characterized through techniques such as 1H NMR and single-crystal X-ray diffraction. These studies provide insights into the geometrical and electronic structures of such compounds, which are crucial for understanding their biological activities and potential applications in material science (Yıldırım et al., 2018).
Polymerization and Material Synthesis
Research on N-substituted maleimide adducts of furan, which share a structural motif with the compound , has revealed a useful method for the preparation of N-substituted maleimides. These compounds are key intermediates in the synthesis of functional polymers and materials, demonstrating the utility of such structures in developing new materials with specific properties (Narita et al., 1971).
Synthesis and Biological Activities
Further research has investigated the synthesis and biological activities of compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide. Studies have demonstrated the potential antibacterial, antiurease, and antioxidant activities of these compounds, suggesting their application in pharmaceutical development and as agents in treating various diseases (Sokmen et al., 2014).
Excited-State Intramolecular Proton and Charge Transfer
Ingenious modifications of the molecular structure of compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide have been explored to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. Such studies are essential for the development of fluorescent probes and organic radiation scintillators, showcasing the broad applications of these compounds beyond biological activities (Han et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)16-5-2-1-4-15(16)19(26)24-12-17(25)13-7-9-14(10-8-13)18-6-3-11-27-18/h1-11,17,25H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGIKFMGOJITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)
![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)



![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)
![N-(4-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426753.png)